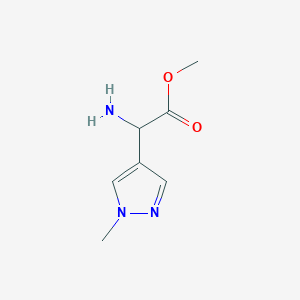

Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate

Description

Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole-derived compound characterized by a methyl ester group and an amino substituent on the acetic acid backbone. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol. The compound features a 1-methylpyrazole ring attached to a chiral carbon bearing both an amino (-NH₂) and a methoxycarbonyl (-COOCH₃) group. This unique structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for designing prodrugs or bioactive molecules requiring reactive amino groups for further functionalization .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-amino-2-(1-methylpyrazol-4-yl)acetate |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 |

InChI Key |

CTFATFOUKXTWHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Key Observations:

Substituent Effects: The amino group in the target compound enhances reactivity for nucleophilic substitutions or conjugations, unlike Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate, which lacks this functionality. The latter’s 1,3-dimethylpyrazole group improves metabolic stability but reduces polarity . Replacing the ester group with a carboxylic acid (as in 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid) increases hydrophilicity, making it less suitable for lipid membrane penetration .

Molecular Weight and Complexity :

- The indole- and phenyl-containing derivative (CAS 2222059-70-1) has a significantly higher molecular weight (430.50 g/mol), which may limit bioavailability but enhance target specificity in biological systems .

Reactivity and Functional Group Analysis

- Amino Group: The α-amino group in the target compound allows for Schiff base formation, amide coupling, or urea derivatization, enabling diverse drug design strategies. This contrasts with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, where the amino group is on the pyrazole ring, altering electronic distribution and reactivity .

- Ester vs. Acid : The methyl ester in the target compound improves lipophilicity compared to its carboxylic acid analog, favoring passive diffusion across biological membranes. However, esterases in vivo may hydrolyze it to the acid form, limiting its utility in prodrugs requiring sustained stability .

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate, and how do reaction conditions influence yield?

The compound is commonly synthesized via nucleophilic substitution between methyl 2-bromoacetate and 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at elevated temperatures (60–80°C) . Alternative methods involve coupling reactions using organoboron reagents (e.g., Suzuki-Miyaura) for structural diversification, though these require palladium catalysts and controlled inert atmospheres . Key factors affecting yield include:

- Temperature : Higher temperatures accelerate reaction kinetics but may promote side reactions.

- Solvent choice : DMF enhances nucleophilicity but requires post-reaction purification to remove residual solvent.

- Catalyst loading : Excess base can lead to ester hydrolysis, reducing product purity.

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Routine characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrazole ring, ester, and amino groups.

- Mass spectrometry (HRMS) : Validates molecular weight (169.18 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks, often using SHELXL for refinement .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | Methyl 2-amino-2-(1-methylpyrazol-4-yl)acetate |

| Canonical SMILES | CN1C=C(C=N1)C(C(=O)OC)N |

Q. How does the reactivity of the amino and ester groups influence downstream modifications?

- Amino group : Participates in nucleophilic acyl substitutions (e.g., amide bond formation) or Schiff base reactions, enabling conjugation with bioactive moieties .

- Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acids, facilitating prodrug strategies. Microwave-assisted hydrolysis (e.g., 100°C, HCl/EtOH) improves reaction efficiency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for derivatives of this compound?

Conflicting crystallographic data (e.g., bond angles, torsion angles) may arise from polymorphism or solvent effects. Strategies include:

- Density Functional Theory (DFT) : Optimizes geometry and compares calculated vs. experimental XRD data to validate structures .

- SHELXL refinement : Adjusts thermal parameters and occupancy rates to resolve disordered regions in electron density maps .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis?

Enantiomeric purity is vital for bioactive derivatives. Key approaches:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric alkylation of the pyrazole ring .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one ester enantiomer .

- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) during reaction progression.

Q. How can researchers identify and validate biological targets for derivatives of this compound?

- Molecular docking : Screens against protein databases (e.g., PDB) to predict binding affinity for kinases or GPCRs .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for hit validation.

- CRISPR-Cas9 knockouts : Confirms target relevance in cellular assays (e.g., apoptosis, proliferation) .

Q. What strategies mitigate instability issues in aqueous formulations of this compound?

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.

- pH buffering : Maintains solutions at pH 6–7 to prevent ester hydrolysis .

- Encapsulation : Lipid nanoparticles or cyclodextrins improve solubility and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Dose-response reevaluation : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability assays : Check for interspecies differences in cytochrome P450 metabolism .

- Orthogonal assays : Confirm activity via fluorogenic substrates (e.g., caspase-3 for apoptosis) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.